5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClIN2/c8-5-1-4-2-6(9)11-7(4)10-3-5/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTIYPWICKQJES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=NC=C1Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80720971 | |
| Record name | 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80720971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260848-49-4 | |
| Record name | 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1260848-49-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80720971 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Computational and Theoretical Studies on 5 Chloro 2 Iodo 1h Pyrrolo 2,3 B Pyridine and Its Derivatives
Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the electronic properties and reactivity of molecules like 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine. These calculations provide a detailed map of electron distribution, which is key to understanding the molecule's chemical behavior.
Key Research Findings:
Electron Distribution and Reactivity: The presence of a chlorine atom at the C5 position and an iodine atom at the C2 position significantly influences the electronic landscape of the pyrrolo[2,3-b]pyridine core. evitachem.com The high electronegativity of the chlorine atom and the polarizability of the iodine atom create specific regions of electrophilicity and nucleophilicity.
Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps predict the molecule's reactivity in chemical reactions, such as nucleophilic or electrophilic substitutions. The energy gap between HOMO and LUMO is a critical parameter for assessing molecular stability.
Electrostatic Potential Maps: These maps visualize the charge distribution across the molecule, highlighting areas prone to electrostatic interactions. For this compound, the nitrogen atoms of the pyridine (B92270) and pyrrole (B145914) rings are expected to be regions of negative potential, making them likely sites for hydrogen bonding.
Quantum chemical calculations have been employed to investigate reaction mechanisms in related diazaoxindole scaffolds, demonstrating the power of these methods to explain experimental observations based on electronic effects. researchgate.net Such analyses are crucial for predicting how this compound and its analogs will behave in synthetic reactions and biological environments.
Table 1: Predicted Electronic Properties of Substituted Pyrrolo[2,3-b]pyridines
| Property | Computational Method | Predicted Significance for this compound |
|---|---|---|
| HOMO-LUMO Energy Gap | DFT (e.g., B3LYP/6-31G*) | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | DFT, Hartree-Fock | Identifies sites for electrophilic and nucleophilic attack; predicts intermolecular interactions. |
| Natural Bond Orbital (NBO) Analysis | NBO analysis within DFT | Reveals charge distribution, hyperconjugative interactions, and the nature of chemical bonds. |
Conformational Analysis and Molecular Dynamics Simulations of this compound
While the core 1H-pyrrolo[2,3-b]pyridine structure is largely planar, conformational analysis and molecular dynamics (MD) simulations are vital for understanding the flexibility of its derivatives and their behavior over time, especially when interacting with larger biological molecules.
Key Research Findings:
Solvent Effects: MD simulations can model how the molecule interacts with its environment, such as water or lipids, predicting its solubility and how its conformation might change in different biological compartments.
Interaction Dynamics: In the context of drug design, MD simulations are used to assess the stability of a ligand-protein complex. For derivatives of 1H-pyrrolo[2,3-b]pyridine, MD simulations have been used to confirm that the predicted binding poses from docking studies are stable over time, often on the nanosecond scale. nih.govmdpi.com For instance, simulations have shown stable hydrogen bonds between pyrrolo[2,3-b]pyridine derivatives and key residues like Lys1110 and Met1160 in the c-Met kinase domain. nih.gov
These simulations provide an animated, four-dimensional view of the molecule, offering insights that static models cannot.
In Silico Prediction of Molecular Interactions with Biological Targets (e.g., molecular docking, binding free energy calculations for in vitro studies)
In silico techniques are a cornerstone of modern drug discovery, allowing researchers to screen vast libraries of compounds and predict their potential as drugs before engaging in costly and time-consuming laboratory work. researchgate.net The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-known "privileged structure" in medicinal chemistry, and its derivatives are frequently studied using these methods. evitachem.comnih.gov
Key Research Findings:
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. For derivatives of 1H-pyrrolo[2,3-b]pyridine, docking studies have identified potential interactions with a range of cancer-related protein kinases. evitachem.comnih.govnih.govnih.gov These studies help elucidate the Structure-Activity Relationship (SAR), explaining why certain substitutions enhance biological activity.
Biological Targets: Computational studies have explored the interaction of this scaffold with several important biological targets. These include:
Fibroblast Growth Factor Receptors (FGFRs): Pyrrolo[2,3-b]pyridine derivatives act as inhibitors of FGFR signaling pathways. evitachem.com
c-Met Kinase: This is a receptor tyrosine kinase whose signaling pathway is implicated in many cancers. Docking and MD simulations have been used to design potent inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold. nih.gov
Epidermal Growth Factor Receptor (EGFR): Both wild-type and mutant forms of EGFR are key targets in cancer therapy, and various pyridine and pyrimidine (B1678525) derivatives have been evaluated as potential inhibitors using docking. nih.govnih.gov
Binding Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) are used to estimate the strength of the ligand-target interaction. mdpi.com These calculations provide a more quantitative prediction of binding affinity than docking scores alone and are crucial for ranking potential drug candidates.
Table 2: Summary of In Silico Studies on the Pyrrolo[2,3-b]pyridine Scaffold
| Computational Technique | Biological Target Investigated | Key Insight Provided | Reference |
|---|---|---|---|
| Molecular Docking | c-Met Kinase | Identified key hydrogen bonds and hydrophobic interactions for potent inhibition. | nih.gov |
| Molecular Docking | FGFRs | Predicted binding modes and guided the synthesis of tailored derivatives. | evitachem.com |
| Molecular Docking & SAR | EGFR (Wild Type & Mutant) | Assessed inhibitory potential and rationalized structure-activity relationships. | nih.govnih.gov |
| MD Simulations | c-Met Kinase | Confirmed the stability of ligand binding and specific hydrogen bonds over time. | nih.gov |
| MM-GBSA | KRAS G12D | Quantified the binding free energy to rank potential inhibitors. | mdpi.com |
Prediction of Spectroscopic Signatures for Advanced Structural Elucidation of this compound Analogs
The synthesis of new analogs of this compound requires unambiguous structural confirmation, which is typically achieved using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Computational methods can predict these spectra, aiding in the interpretation of experimental data.
Key Research Findings:
NMR Spectrum Prediction: Quantum chemical calculations can predict the chemical shifts of ¹H and ¹³C NMR spectra with a high degree of accuracy. nih.gov This is invaluable for assigning peaks in experimental spectra and for distinguishing between different isomers that may form during a reaction. Machine learning models are also being developed to predict NMR spectra based on molecular structure. nih.gov
Mass Spectrometry Prediction: Computational tools can predict properties relevant to mass spectrometry, such as the collision cross-section (CCS). Predicted CCS values can be compared with experimental data from ion mobility-mass spectrometry to add another layer of confidence to structural assignments. uni.luuni.luuni.lu
These predictive tools are particularly powerful when working with novel compounds where no reference spectra are available, accelerating the process of chemical research and development. nih.gov
Advanced Applications of 5 Chloro 2 Iodo 1h Pyrrolo 2,3 B Pyridine in Chemical Synthesis and Research Tools
Strategic Building Block for the Assembly of Complex Polyheterocyclic Systems
The utility of 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine as a synthetic intermediate lies in the differential reactivity of its carbon-halogen bonds. The carbon-iodine (C-I) bond at the 2-position is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-chloride (C-Cl) bond at the 5-position. This reactivity difference allows for selective and sequential functionalization, a crucial strategy in the assembly of complex polyheterocyclic systems.
Chemists can exploit this property to first introduce a substituent at the C-2 position via reactions like the Suzuki-Miyaura or Stille coupling, leaving the C-5 chloro group intact for a subsequent transformation. nih.gov For instance, a related intermediate, 4-chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine, has been shown to undergo a chemoselective Suzuki-Miyaura cross-coupling at the C-2 position. nih.gov This initial coupling is followed by a Buchwald-Hartwig amination at the C-4 chloro position to furnish the desired 2-aryl-4-amino-pyrrolopyridine derivative. nih.gov This stepwise approach is fundamental for building libraries of diverse compounds from a common scaffold. The ability to control the introduction of different aryl, heteroaryl, or alkyl groups at specific sites is paramount in diversity-oriented synthesis. nih.gov
The synthesis of polyheterocyclic compounds is an area of significant research, as these structures often possess interesting biological or material properties. mdpi.com The pyrrolo[2,3-b]pyridine core serves as a robust foundation upon which additional rings can be fused or appended, leading to novel and complex molecular frameworks.
Table 1: Regioselective Reactions of Halogenated Pyrrolo[2,3-b]pyridines
| Position | Halogen | Typical Reaction Type | Relative Reactivity |
|---|---|---|---|
| C-2 | Iodine | Suzuki, Stille, Sonogashira, Heck, Buchwald-Hartwig | High |
| C-5 | Chlorine | Buchwald-Hartwig, Nucleophilic Aromatic Substitution | Low |
Development of Chemical Probes for Biological Pathway Interrogation
The 1H-pyrrolo[2,3-b]pyridine scaffold is not only a building block for potential therapeutics but also for chemical probes designed to investigate biological processes. These probes are essential tools for identifying and validating new drug targets. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways. google.comrsc.org
For example, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were designed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), whose abnormal activation is implicated in numerous cancers. rsc.org These compounds allow researchers to probe the function of the FGFR signaling pathway and its role in tumor cell proliferation and migration. rsc.org Similarly, other derivatives of this scaffold have been invented as inhibitors of Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1), a protein kinase involved in cell proliferation and electrolyte balance. google.com A patent for these compounds also describes their potential use as fluorescent kinase ligands, which are invaluable tools for studying kinase-inhibitor binding interactions and for high-throughput screening assays. google.com
The development of such probes often starts with a versatile, functionalized core like this compound. The halogen atoms serve as anchor points for attaching reporter groups (like fluorophores) or reactive moieties for covalent labeling, in addition to the pharmacophoric elements required for target binding.
Table 2: Pyrrolo[2,3-b]pyridine Derivatives as Biological Probes
| Target | Probe Type | Application | Reference |
|---|---|---|---|
| Fibroblast Growth Factor Receptors (FGFRs) | Small Molecule Inhibitor | Interrogation of cancer signaling pathways | rsc.org |
| Serum and Glucocorticoid-Regulated Kinase 1 (SGK-1) | Small Molecule Inhibitor | Study of cell proliferation and electrolyte homeostasis | google.com |
| Kinases (general) | Fluorescent Ligand | Investigation of ligand-protein binding interactions | google.com |
Potential in Material Science and Optoelectronic Applications of Derivatives
Beyond its biomedical applications, the 1H-pyrrolo[2,3-b]pyridine core has potential in the field of material science, particularly for organic electronics. The electron-rich nature of the pyrrole (B145914) ring fused to the pyridine (B92270) ring creates a donor-acceptor (D-A) type structure that is desirable for organic semiconducting materials. nih.gov Pyrrole-based fused ring systems are being explored as building blocks for materials used in organic field-effect transistors (OFETs). nih.gov
A comparative study highlighted that the pyrrolo[2,3-b]pyridine (PPy) moiety, while not yet extensively reported in organic electronics, is a promising candidate for use as a donor block in D-A-D type small molecules for OFETs. nih.gov Its greater electron density compared to isoelectronic rings like thiophene (B33073) suggests it could lead to materials with excellent donor properties. nih.gov
The synthetic handles on this compound are critical for this application. They allow for the strategic attachment of various π-conjugated systems through cross-coupling reactions. This modularity enables the fine-tuning of the electronic properties, such as the HOMO/LUMO energy levels and the bandgap, which are crucial for optimizing performance in devices like organic light-emitting diodes (OLEDs) and OFETs. nih.govrsc.org By synthesizing a range of derivatives with different appended groups, researchers can establish structure-property relationships to guide the design of new, high-performance organic electronic materials. nih.gov
Table 3: Potential Material Science Applications of Pyrrolo[2,3-b]pyridine Derivatives
| Application Area | Relevant Property | Role of the Pyrrolo[2,3-b]pyridine Core |
|---|---|---|
| Organic Field-Effect Transistors (OFETs) | Charge carrier mobility | Electron-rich donor moiety |
| Organic Light-Emitting Diodes (OLEDs) | Tunable emission wavelength, high quantum efficiency | Core scaffold for building π-conjugated emitters |
| Organic Photovoltaics (OPVs) | Light absorption, charge separation | Component of donor or acceptor materials |
Emerging Research Frontiers and Future Challenges for 5 Chloro 2 Iodo 1h Pyrrolo 2,3 B Pyridine Chemistry
Development of Novel and Sustainable Synthetic Methodologies for 5-Chloro-2-iodo-1H-pyrrolo[2,3-b]pyridine
The synthesis of 7-azaindole (B17877) scaffolds like this compound has traditionally relied on multi-step processes that can be inefficient and generate significant waste. Classical indole (B1671886) formation methods are often less effective for azaindoles due to the electron-deficient nature of the pyridine (B92270) ring. uni-rostock.deacs.org Consequently, a primary research frontier is the development of more sustainable and efficient synthetic routes.
Modern approaches are increasingly focused on green chemistry principles, such as atom economy, reduced energy consumption, and the avoidance of hazardous reagents. One promising strategy involves the use of alternative energy sources like microwave irradiation, which can dramatically accelerate reaction times, as demonstrated in the synthesis of 1,3,6-substituted 7-azaindoles. organic-chemistry.org Iron-catalyzed cyclization of o-haloaromatic amines with terminal alkynes under microwave heating represents another efficient method for constructing the 7-azaindole core. researchgate.net
Researchers are also exploring protecting-group-free syntheses to improve efficiency. A two-step route involving an initial Suzuki-Miyaura coupling followed by an acetic acid-catalyzed cyclization has been established for a range of aza- and diazaindoles. organic-chemistry.org Similarly, a practical, high-yield, two-step procedure for 2-substituted 7-azaindoles starts from 2-amino-3-iodopyridine, proceeding through a palladium-catalyzed Sonogashira coupling and a subsequent cyclization facilitated by 18-crown-6, which avoids the need for protecting groups. organic-chemistry.org For large-scale production, metal-free cycloisomerization has been successfully applied to produce 5-nitro-7-azaindole on a multi-kilogram scale, a process that could potentially be adapted for other substituted azaindoles. acs.org
Future challenges in this area include adapting these novel methods specifically for the efficient, one-pot synthesis of di-halogenated systems like this compound and ensuring these processes are scalable and economically viable for industrial application. google.com
Advancements in Chemo- and Regioselective Transformations for Complex Derivatization
The this compound scaffold offers multiple sites for functionalization. A significant challenge and area of active research is achieving high chemo- and regioselectivity to precisely install desired functionalities without resorting to complex protecting group strategies. The differential reactivity of the C-I bond (more reactive in cross-coupling) versus the C-Cl bond, along with various C-H positions on the bicyclic ring, provides a rich playground for synthetic chemists.
Recent advancements in metal-catalyzed cross-coupling reactions have been pivotal. Palladium-catalyzed reactions, such as Suzuki-Miyaura and Sonogashira couplings, are widely used to introduce aryl, heteroaryl, and alkyl groups. researchgate.netnih.gov For instance, the C-2 iodo group is a prime site for such transformations. nih.gov Research has also demonstrated the sequential one-pot Suzuki-Miyaura cross-coupling for the synthesis of C3,C6-diaryl 7-azaindoles, a strategy that could be adapted for the target compound. nih.gov
Beyond traditional cross-coupling, innovative methods for regioselective C-H functionalization are emerging. The "directed metalation-group dance" is a powerful strategy where a directing group (e.g., carbamoyl) is used to selectively metalate a specific position (like C6), which is then quenched with an electrophile. nih.govworktribe.com The directing group can then be induced to "dance" to another position (e.g., N1), opening up the initial site for further functionalization. nih.govworktribe.com Another novel method is the iodine-catalyzed regioselective C-3 chalcogenation (sulfenylation, selenylation) of 7-azaindoles using I₂/DMSO, which works for various substituted 7-azaindoles, including those with halogen substituents. acs.org
The table below summarizes key findings in selective transformations applicable to the 7-azaindole core.
| Transformation Type | Position(s) Targeted | Key Reagents/Catalysts | Description of Research | Reference(s) |
| Directed Metalation | C6, then C2 | Carbamoyl (B1232498) directing group, s-BuLi | A carbamoyl group at N7 directs lithiation to C6. After quenching, the group "dances" to N1, allowing a second metalation at C2. | nih.govworktribe.com |
| Suzuki-Miyaura Coupling | C3, C6 | Pd₂(dba)₃ / SPhos | A one-pot, sequential cross-coupling method was developed for the synthesis of 3,6-diaryl 7-azaindoles. | nih.gov |
| C-3 Chalcogenation | C3 | I₂ / DMSO | A direct, regioselective method to install various sulfur and selenium functionalities at the C-3 position of the pyrrole (B145914) ring. | acs.org |
| Sonogashira Coupling | C2 | PdCl₂(PPh₃)₂, CuI | A standard and efficient method to introduce alkyne groups, often as a precursor to cyclization to form the 7-azaindole ring. | organic-chemistry.org |
Future work will focus on integrating these selective methods to build highly complex and diverse libraries of derivatives from this compound for biological screening.
Exploration of Novel In Vitro Bioactivities and Molecular Targets Beyond Current Focus
The 7-azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly for the development of protein kinase inhibitors. pharmablock.comresearchgate.net Its ability to form two crucial hydrogen bonds with the kinase hinge region, mimicking the adenine (B156593) core of ATP, has led to the development of numerous inhibitors targeting kinases like BRAF, FGFR, PI3K, and CDK8. pharmablock.comacs.orgnih.gov
While kinase inhibition remains a major focus, an emerging research frontier is the exploration of novel biological activities and molecular targets beyond this well-trodden path. The unique stereoelectronic properties of 7-azaindole derivatives suggest they have the potential to interact with a much wider range of biological macromolecules.
Recent studies have provided glimpses into these new possibilities. For example, certain 2-substituted 7-azaindole analogues have shown potent in vitro activity as influenza inhibitors by targeting the PB2 subunit of the viral polymerase. nih.gov Other derivatives have been identified as antagonists of the CRTh2 receptor for treating allergic diseases like asthma, inhibitors of the Orai calcium channel for anti-inflammatory applications nih.gov, and inhibitors of HIV-1 integrase. nih.gov A series of 7-azaindole and 7-azaisatin derivatives were screened for cytotoxic activity against various cancer cell lines, pointing toward potential as general anticancer agents. researchgate.net
The table below highlights some of the diverse molecular targets identified for 7-azaindole-based compounds.
| Molecular Target Class | Specific Target Example(s) | Potential Therapeutic Area | Reference(s) |
| Protein Kinases | BRAF, FGFR, PI3Kγ, CDK8, Fyn, AAK1 | Oncology, Inflammatory Diseases | acs.orgnih.govnih.govacs.orgnih.gov |
| Viral Proteins | Influenza Virus PB2 Subunit | Infectious Disease (Influenza) | nih.gov |
| G-Protein Coupled Receptors | CRTh2 (Prostanoid DP2 receptor) | Allergic Diseases (Asthma) | nih.gov |
| Ion Channels | Orai Calcium Channel | Inflammatory Diseases | nih.gov |
| Viral Enzymes | HIV-1 Integrase | Infectious Disease (HIV) | nih.gov |
The future challenge is to systematically screen libraries derived from this compound against a broader array of targets. This includes enzymes, receptors, and ion channels involved in neurodegenerative diseases, metabolic disorders, and other areas of unmet medical need, thereby unlocking the full therapeutic potential of this versatile scaffold.
Integration with Flow Chemistry and Automated Synthesis Platforms for this compound Production and Derivatization
To accelerate the discovery and development process, the integration of modern synthesis technologies is essential. Flow chemistry and automated synthesis platforms represent a significant frontier for both the production of this compound and the rapid generation of its derivatives.
Flow chemistry, which involves performing reactions in a continuously flowing stream rather than a batch-wise fashion, offers numerous advantages. These include superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and enhanced safety, particularly for highly exothermic or hazardous reactions. nih.gov For the synthesis of 7-azaindole intermediates, flow chemistry can enable the use of reaction conditions that are inaccessible in batch, such as the handling of unstable intermediates or the safe use of reagents like anhydrous N₂O₃. nih.gov The synthesis of Grignard reagents, which is often challenging in batch due to thermal runaways, can be safely performed at room temperature in a flow reactor, opening up new derivatization possibilities. nih.gov
Automated synthesis platforms, often coupled with flow reactors, can be used for high-throughput synthesis and purification. These systems allow for the rapid creation of large libraries of analogues by systematically varying reactants and conditions. This approach is ideal for exploring the structure-activity relationships (SAR) of derivatives made from this compound. By combining a flow-based synthesis of the core scaffold with automated derivatization, researchers can dramatically accelerate the generation of diverse compounds for biological screening.
The primary challenge in this area is the translation of established batch syntheses into robust and reliable flow protocols. This requires a deep understanding of reaction kinetics and engineering principles. However, the potential rewards—faster, safer, more efficient, and scalable production and derivatization—make this an indispensable area for future research in this compound chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
